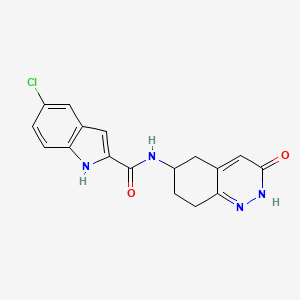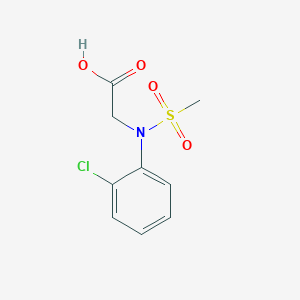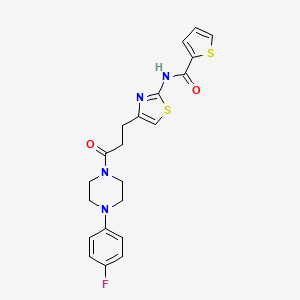
N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholinoethyl)oxalamide" is not directly mentioned in the provided papers. However, the papers do discuss various compounds with structural similarities or related functional groups, which can provide insights into the description of the compound . For instance, the presence of a morpholine group is discussed in the context of tellurium-containing compounds and palladium complexes , while methoxy and amide functionalities are common features in the discussed molecules .
Synthesis Analysis
The synthesis of related compounds involves halogenated hydrocarbon amination reactions, as seen in the production of a bromo-quinolinyl phenylmethyl propanamide derivative . Similarly, the synthesis of tellurium-containing morpholine derivatives is achieved through reactions with in situ generated ArTe- and Te2- under a nitrogen atmosphere . These methods suggest that the synthesis of "this compound" could involve similar strategies, such as nucleophilic substitution reactions or amide bond formation techniques.
Molecular Structure Analysis
The molecular structures of related compounds are determined using X-ray diffraction, which provides detailed information about bond lengths, angles, and overall molecular geometry . For example, the crystal structure of a palladium complex with a morpholine derivative reveals a planar coordination around the palladium atom . These findings can be extrapolated to predict that "this compound" may also exhibit a complex geometry that could be elucidated by similar crystallographic techniques.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "this compound." However, they do discuss the reactivity of related compounds, such as the formation of binuclear copper(II) complexes with oxalamide ligands . These complexes exhibit the ability to intercalate with DNA, suggesting that the compound may also participate in similar biochemical interactions due to the presence of the oxalamide group.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by various spectroscopic methods, including IR, NMR, and MS, as well as elemental analysis and X-ray diffraction . These techniques reveal information about the electronic environment, intermolecular interactions, and stability of the compounds. For instance, intramolecular hydrogen bonds stabilize the conformers of certain amides , and weak hydrogen bonds contribute to the three-dimensional structure of a quinolinyl methyl propanamide derivative . These insights can be used to infer the potential properties of "this compound," such as solubility, stability, and hydrogen bonding capacity.
Applications De Recherche Scientifique
Synthesis and Complexation with Metals
Research involving the synthesis of related compounds, such as N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride, demonstrates the potential for such molecules in complexation with metals like palladium(II) and mercury(II) (Singh et al., 2000). These complexes have been characterized structurally, indicating applications in materials science and coordination chemistry.
Antimicrobial and Antituberculosis Activity
The antimicrobial and anti-tuberculosis activities of morpholine derivatives and related compounds have been studied, suggesting potential applications in medicinal chemistry and pharmaceutical research. For instance, the synthesis and evaluation of novel compounds derived from visnaginone and khellinone for their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020) show the diverse bioactivity of structurally related molecules.
Structural and Computational Studies
Research on related compounds includes structural and computational studies, such as the redetermination of the crystal structure of salicylaldehyde N(4)-morpholinethiosemicarbazone (Buu et al., 2019). These studies provide insights into the molecular conformation, stability, and interactions of morpholine derivatives, relevant for the design of new materials and drugs.
Synthesis and Biological Properties
The design and synthesis of ABCB1 inhibitors based on 2-[(3-methoxyphenylethyl)phenoxy]-moiety linked to different basic nuclei including N-4-methylpiperazine and tetrahydroisoquinoline demonstrate the versatility of related compounds in developing new therapeutic agents (Colabufo et al., 2008).
Photoinitiators for UV-curable Coatings
Copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties have been investigated as photoinitiators for ultraviolet-curable pigmented coatings (Angiolini et al., 1997). This research indicates the potential of morpholine derivatives in industrial applications, such as coatings and adhesives.
Propriétés
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-12-3-4-14(22-2)13(11-12)18-16(21)15(20)17-5-6-19-7-9-23-10-8-19/h3-4,11H,5-10H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTQLWRATMATJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide](/img/structure/B2507499.png)

![5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2507502.png)
![2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2507503.png)
![4-{2-[2-(Trifluoromethyl)phenyl]cyclopropanecarbonyl}thiomorpholine-3-carbonitrile](/img/structure/B2507505.png)
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2507509.png)



![7-chloro-2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2507515.png)
![2-Thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B2507517.png)
![3-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2507518.png)
![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2507519.png)
![2,2-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2507522.png)